3-Chlorocatechol
Beschreibung
Significance of 3-Chlorocatechol as a Model Compound in Environmental Chemistry
The importance of this compound in environmental chemistry stems from its role as a model compound. smolecule.com Its study provides crucial insights into the behavior of a larger class of environmental contaminants.
This compound is a central intermediate in the aerobic bacterial degradation of many chlorinated aromatic compounds, such as chlorophenols and chlorobenzenes. nih.govnih.gov Research on its degradation pathways is fundamental to understanding how these persistent pollutants are naturally attenuated in the environment. Microorganisms, particularly bacteria like Rhodococcus opacus and Pseudomonas putida, metabolize chlorophenols into this compound before cleaving its aromatic ring. nih.govresearchgate.net
The study of this compound has revealed two primary enzymatic strategies for its degradation: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govresearchgate.net In the modified ortho-cleavage pathway, the enzyme chlorocatechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms. nih.govnih.gov Conversely, the meta-cleavage pathway, involving catechol 2,3-dioxygenase, cleaves the ring at a bond adjacent to the hydroxyl groups. nih.gov The elucidation of these pathways and the enzymes involved is critical for developing bioremediation strategies for sites contaminated with chlorinated aromatic compounds. smolecule.comresearchgate.net
This compound is an environmental pollutant that originates from various industrial activities. smolecule.com One of the most significant sources is the bleaching of wood pulp in the paper industry, which historically used elemental chlorine. researchgate.netsciencebeingjournal.com This process leads to the chlorination of lignin, a natural polymer in wood, resulting in the formation and release of various chlorinated organic compounds, including chlorocatechols, into mill effluents. researchgate.netcanada.ca
The manufacturing of certain herbicides and pesticides also contributes to the environmental presence of this compound and its precursors. smolecule.comnih.gov Chlorophenols, which are used as intermediates in the synthesis of these agricultural chemicals, can be microbially transformed into this compound in soil and water. researchgate.netpjoes.com Consequently, research on this compound is directly relevant to assessing and mitigating the environmental impact of these industrial sectors.
Historical Context of this compound Research
The scientific investigation of this compound has evolved significantly over several decades, mirroring broader advancements in environmental microbiology and analytical chemistry.
Initial research in the mid-20th century focused on the environmental persistence and toxicity of chlorophenols. nih.gov As concerns grew, scientific efforts shifted towards understanding their biodegradability. Early studies led to the isolation of various bacterial strains capable of utilizing chlorophenols as a sole source of carbon and energy. researchgate.netnih.gov In these pioneering investigations, researchers identified catechols and substituted catechols as key intermediates. Specifically, the degradation of 2-chlorophenol (B165306) and 3-chlorophenol (B135607) was observed to proceed through the formation of this compound. nih.govbrighton.ac.uk These foundational studies established the critical role of microorganisms in the natural breakdown of these synthetic chemicals and pinpointed this compound as a crucial metabolic intermediate. nih.gov
Following the initial identification of this compound as an intermediate, research progressed to unravel the specific biochemical and genetic mechanisms of its degradation. smolecule.com This evolution was driven by advancements in analytical techniques and molecular biology. Scientists moved from simply observing the disappearance of the parent compound to identifying and characterizing the specific enzymes responsible for the ring cleavage of this compound, such as chlorocatechol 1,2-dioxygenase. nih.govdntb.gov.ua
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-chlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKDZDYQXPOXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193181 | |
| Record name | 3-Chlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4018-65-9 | |
| Record name | 3-Chlorocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4018-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Chlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004018659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-CHLOROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z3E1G971E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Derivatization Methodologies for 3 Chlorocatechol in Research
Chemical Synthesis Pathways
The creation of 3-chlorocatechol in a laboratory setting can be achieved through several chemical synthesis routes. These methods primarily involve the introduction of a chlorine atom to the catechol aromatic ring.
Halogenation of Catechol
Halogenation, specifically chlorination, of catechol is a direct method for synthesizing chlorinated catechols. nih.gov This process involves the reaction of catechol with a chlorinating agent.
Direct Chlorination using Chlorine Gas or Chlorinating Agents
The direct chlorination of catechol can be performed using chlorine gas or other chlorinating agents. smolecule.comgoogle.com This reaction, when conducted under controlled conditions, leads to the substitution of a hydrogen atom on the catechol ring with a chlorine atom. smolecule.comgoogle.com For instance, reacting catechol with chlorine gas in a suitable solvent like glacial acetic acid can produce chlorinated derivatives. google.com The reaction temperature is a crucial parameter and is often maintained between 14°C and 40°C to manage the exothermic nature of the reaction. google.com The direct aqueous chlorination of catechol can yield a mixture of products, including various chlorinated catechols. nih.govresearchgate.net
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental mechanism for introducing substituents onto an aromatic ring. minia.edu.egmasterorganicchemistry.com In the context of synthesizing this compound, this involves an electrophilic chlorine species attacking the electron-rich catechol ring. smolecule.comsci-hub.se
Utilization of Chlorinating Agents with Lewis Acids
To enhance the electrophilicity of the chlorinating agent and facilitate the substitution reaction, Lewis acids are often employed as catalysts. smolecule.commakingmolecules.com A Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), interacts with the chlorinating agent to generate a more potent electrophile. minia.edu.egmakingmolecules.comresearchgate.net This highly reactive species can then be attacked by the catechol ring, leading to the formation of a carbocation intermediate, which subsequently loses a proton to yield the chlorinated catechol product. masterorganicchemistry.com The use of a Lewis acid is critical because aromatic compounds like catechol are less reactive than alkenes and require a strong electrophile for substitution to occur. minia.edu.eg
Biosynthesis and Enzymatic Production
In addition to chemical synthesis, this compound can be produced through biological processes, particularly through the action of microorganisms. smolecule.com This biosynthetic route is of significant interest for its potential in bioremediation and green chemistry.
Microbial Conversion of Phenolic Compounds
Certain microorganisms have the metabolic capability to convert various phenolic compounds into this compound. smolecule.com For example, some bacteria can hydroxylate chlorophenols to produce the corresponding chlorocatechols. asm.org Engineered strains of Escherichia coli have been developed to express specific enzymes capable of these conversions. researchgate.net For instance, toluene (B28343) o-xylene (B151617) monooxygenase (ToMO) from Pseudomonas sp. has been engineered to hydroxylate 2-chlorophenol (B165306), yielding this compound as the primary product. asm.org
The enzymatic basis for this conversion often involves dioxygenase enzymes. researchgate.net For example, 2-chloronitrobenzene can be converted to this compound by the action of 2-chloronitrobenzene dioxygenase. researchgate.net Similarly, chloroperoxidase enzymes can catalyze the chlorination of catechol using hydrogen peroxide and chloride ions to form this compound. ontosight.ai This enzymatic chlorination provides a controlled and efficient method for its production. ontosight.ai
Microorganisms like Rhodococcus opacus and various Pseudomonas species are known to possess pathways for the degradation of chlorinated aromatic compounds, where this compound is a key intermediate. dcu.ieresearchgate.net These organisms utilize enzymes such as catechol 1,2-dioxygenases, which can act on chlorinated catechols. jmb.or.krportlandpress.com The study of these microbial pathways not only provides methods for producing this compound but also offers insights into the bioremediation of chlorinated pollutants. tandfonline.comontosight.aiub.edu
Data Tables
Table 1: Chemical Synthesis Methods for this compound
| Method | Substrate | Reagents | Key Conditions |
| Direct Chlorination | Catechol | Chlorine gas (Cl₂) | Glacial acetic acid solvent, controlled temperature (14-40°C) google.com |
| Electrophilic Aromatic Substitution | Catechol | Chlorinating agent, Lewis Acid (e.g., AlCl₃, FeBr₃) smolecule.commakingmolecules.com | Presence of a catalyst to generate a strong electrophile minia.edu.eg |
Table 2: Microbial Production of this compound
| Organism/Enzyme System | Substrate | Key Enzyme(s) | Product |
| Engineered E. coli expressing Toluene o-Xylene Monooxygenase (ToMO) | 2-Chlorophenol | Toluene o-Xylene Monooxygenase | This compound (84% of products) asm.org |
| E. coli expressing CnbAaAbAcAd | 2-Chloronitrobenzene | 2-Chloronitrobenzene dioxygenase | This compound researchgate.net |
| Chloroperoxidase | Catechol | Chloroperoxidase | This compound ontosight.ai |
Metabolic Pathways Involving Hydroxylation and Halogenation
This compound is a chlorinated derivative of catechol and a key intermediate in the microbial degradation of various chlorinated aromatic compounds. smolecule.comontosight.ainih.gov Its formation and subsequent breakdown are central to bioremediation processes aimed at detoxifying environments contaminated with these pollutants. smolecule.comontosight.ai The metabolic pathways involving this compound are primarily studied in microorganisms, particularly bacteria and fungi, which have evolved enzymatic machinery to utilize these compounds as a carbon source. smolecule.comresearchgate.net
The biosynthesis of this compound in microbial systems often begins with the hydroxylation of a chlorinated aromatic precursor. researchgate.netontosight.ai For instance, certain bacteria can convert 2-chlorophenol to this compound through the action of monooxygenase enzymes. researchgate.netresearchgate.net This initial hydroxylation is a critical step that introduces the catechol moiety, setting the stage for further degradation. researchgate.net
Halogenation, the introduction of a halogen atom, can also be a key step in the formation of this compound. While direct microbial halogenation of catechol to form this compound is a known synthetic route, in metabolic pathways, the chlorine atom is typically already present on the precursor molecule. smolecule.comontosight.ai However, enzymes like chloroperoxidases, which can catalyze chlorination reactions, are part of the broader enzymatic toolkit that microorganisms employ in the metabolism of halogenated compounds. ontosight.ai
Once formed, this compound is typically channeled into a degradative pathway. A common route is the ortho-cleavage pathway, where the aromatic ring is cleaved between the two hydroxyl groups. ontosight.airesearchgate.net This reaction is catalyzed by catechol 1,2-dioxygenase, leading to the formation of 2-chloro-cis,cis-muconate (B1241311). smolecule.comresearchgate.net This intermediate is then further metabolized through a series of enzymatic steps. smolecule.com
Another significant pathway is the meta-cleavage pathway, where the ring is cleaved adjacent to one of the hydroxyl groups. researchgate.net This is catalyzed by catechol 2,3-dioxygenase. tandfonline.com The degradation of this compound can also proceed through a modified ortho-cleavage pathway, as observed in some bacteria like Rhodococcus opacus. researchgate.net This pathway involves enzymes such as this compound 1,2-dioxygenase, which converts this compound to 2-chloro-cis,cis-muconate. smolecule.comresearchgate.net
In some fungal species, such as Aspergillus nidulans, the degradation of this compound can lead to the formation of catechol, indicating a dechlorination step. ub.edu The specific pathway and the resulting metabolites can vary depending on the microorganism and the specific enzymes it possesses. ontosight.airesearchgate.net
Engineered microorganisms are also being developed to enhance the degradation of chlorinated compounds. For example, Escherichia coli strains have been genetically modified to express enzymes capable of degrading this compound, highlighting the potential for tailored bioremediation strategies. smolecule.comresearchgate.net
Synthesis of this compound Derivatives for Research Applications
The reactive nature of this compound makes it a valuable intermediate in the synthesis of a variety of derivatives for research purposes. solubilityofthings.com Its unique structure, featuring a benzene (B151609) ring with two adjacent hydroxyl groups and a chlorine atom, allows for diverse chemical modifications. solubilityofthings.com
Intermediate in Pharmaceutical Synthesis
This compound serves as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. solubilityofthings.com Its structure is of interest in medicinal chemistry for the development of new therapeutic agents. solubilityofthings.com
Synthesis of Benzotropolones as Atg4B Inhibitors
A significant application of this compound derivatives is in the synthesis of benzotropolones, which have been identified as inhibitors of ATG4B, an essential autophagy protein. nih.govgoogle.com Autophagy is a cellular process that can be hijacked by cancer cells to survive, making its inhibition a promising strategy in cancer therapy. nih.govgoogle.com Researchers have synthesized and screened libraries of benzotropolone compounds derived from precursors like this compound to identify potent ATG4B inhibitors. nih.gov These inhibitors have been shown to block autophagy and enhance the effectiveness of chemotherapy in preclinical models. nih.govchemrxiv.orgchemrxiv.org
Intermediate in Agrochemical Synthesis
The chemical properties of this compound also make it a useful intermediate in the synthesis of agrochemicals. solubilityofthings.com For instance, related chlorinated aromatic compounds are precursors in the production of herbicides. google.comresearchgate.net The synthesis of quinclorac, a quinolinecarboxylic acid herbicide, involves intermediates that share structural similarities with derivatives of this compound. google.com
Precursor for Complex Chemical Entities
As a versatile precursor, this compound can be used to synthesize more complex chemical structures for various research applications. solubilityofthings.com Its reactivity allows for its incorporation into larger molecules, enabling the exploration of new chemical space and the development of compounds with novel properties. solubilityofthings.com
Derivatives for Dyes and Pigments
The structural framework of this compound is relevant to the synthesis of certain types of dyes and pigments. researchgate.netasccollegekolhar.in While direct large-scale use may not be common, the chemical principles involved in modifying catechol derivatives are applicable. For example, the oxidation of indole (B1671886) derivatives, which can be influenced by enzymes that also act on catechols, can lead to the formation of indigoid pigments. researchgate.net The synthesis of various dyes often involves intermediates with phenolic and substituted aromatic rings. asccollegekolhar.in
Compound Information Table
| Compound Name | IUPAC Name | Molecular Formula |
| This compound | 3-chlorobenzene-1,2-diol | C₆H₅ClO₂ |
| Catechol | Benzene-1,2-diol | C₆H₆O₂ |
| 2-Chlorophenol | 2-chlorophenol | C₆H₅ClO |
| Benzotropolone | 5H-benzo researchgate.netannulen-5-one | C₁₁H₈O |
| Quinclorac | 3,7-dichloroquinoline-8-carboxylic acid | C₁₀H₅Cl₂NO₂ |
| 2-chloro-cis,cis-muconate | (2Z,4Z)-2-chloro-6-oxohex-2,4-dienoic acid | C₆H₅ClO₄ |
| Picolinic Acid | Pyridine-2-carboxylic acid | C₆H₅NO₂ |
Research Findings on this compound Derivatives
| Application Area | Derivative Type | Research Focus | Key Findings |
| Pharmaceuticals | Benzotropolones | Inhibition of Atg4B for cancer therapy | Identification of potent inhibitors that block autophagy and enhance chemotherapy efficacy. nih.govgoogle.com |
| Agrochemicals | Chlorinated aromatics | Synthesis of herbicides | Serves as a model for understanding the synthesis of active agrochemical ingredients. solubilityofthings.comgoogle.com |
| Complex Molecules | Various | Precursor for novel chemical entities | Enables the creation of diverse molecular structures for research and development. solubilityofthings.com |
| Dyes and Pigments | Phenolic derivatives | Synthesis of coloring agents | Provides a structural basis for the development of certain classes of dyes. researchgate.netasccollegekolhar.in |
Microbial Metabolism and Biodegradation of 3 Chlorocatechol
Enzymatic Degradation Pathways
The primary mechanism for the aerobic breakdown of 3-chlorocatechol by microorganisms is through a modified ortho-cleavage pathway. nih.govresearchgate.net This pathway involves a series of enzymatic reactions that cleave the aromatic ring between the two hydroxyl groups, leading to the formation of intermediates that can enter central metabolic pathways. nih.govresearchgate.net While a meta-cleavage pathway for this compound has been identified in some bacteria, the ortho-cleavage route is more commonly observed for the productive degradation of chloroaromatics. nih.govresearchgate.netasm.org
Ortho-Cleavage Pathways
In the modified ortho-cleavage pathway, this compound is funneled through a sequence of enzymatic steps initiated by an intradiol dioxygenase. nih.govresearchgate.net This pathway ultimately converts the chlorinated aromatic ring into intermediates of the tricarboxylic acid (TCA) cycle. ebi.ac.uk
Chlorocatechol 1,2-dioxygenase, often designated as TfdC, is a crucial enzyme that catalyzes the initial ring-cleavage step in the degradation of this compound. nih.govebi.ac.uk This non-heme iron(III)-containing enzyme facilitates the oxidative cleavage of the bond between the two adjacent hydroxyl groups of the catechol ring. ebi.ac.uknih.gov
The enzymatic action of chlorocatechol 1,2-dioxygenase on this compound results in the formation of 2-chloro-cis,cis-muconate (B1241311). nih.govnih.gov This reaction involves the incorporation of both atoms of molecular oxygen into the substrate, leading to the opening of the aromatic ring. researchgate.net
Chlorocatechol 1,2-dioxygenases exhibit a broad but varied substrate specificity. nih.gov The TfdC enzyme from Sphingomonas sp. strain TFD44, for instance, shows the highest specificity for this compound. nih.gov In contrast, a second chlorocatechol 1,2-dioxygenase from the same organism, TfdC2, displays a higher preference for 3,5-dichlorocatechol. nih.gov The enzyme from Rhodococcus opacus 1CP, designated ClcA2, also demonstrates a preference for this compound over 4-chlorocatechol (B124253). nih.gov The substrate range of these enzymes is a key factor in the ability of microorganisms to degrade a variety of chlorinated aromatic compounds. asm.org
Table 1: Substrate Specificity of Chlorocatechol 1,2-Dioxygenases
| Enzyme | Organism | Preferred Substrate | Reference |
|---|---|---|---|
| TfdC | Sphingomonas sp. strain TFD44 | This compound | nih.gov |
| TfdC2 | Sphingomonas sp. strain TFD44 | 3,5-Dichlorocatechol | nih.gov |
| ClcA2 | Rhodococcus opacus 1CP | This compound | nih.gov |
| TetC | Pseudomonas chlororaphis RW71 | 4,5-Dichlorocatechol and Tetrachlorocatechol | asm.org |
The crystal structure of chlorocatechol 1,2-dioxygenase reveals important insights into its function. The structure of the enzyme from Rhodococcus opacus 1CP has been solved, showing it to be a Fe(III) ion-containing enzyme. nih.govnih.gov The catalytic non-heme iron(III) ion is coordinated by the side chains of specific amino acid residues, typically two tyrosines and two histidines. nih.gov Structural analyses highlight significant differences between chlorocatechol 1,2-dioxygenases and catechol 1,2-dioxygenases that are not specialized for chlorinated substrates. nih.gov The active site cavity of chlorocatechol 1,2-dioxygenase from R. opacus 1CP shows several differences in amino acid residues compared to the catechol 1,2-dioxygenase from Acinetobacter calcoaceticus ADP1, which likely contribute to its specificity for chlorinated catechols. nih.gov The structure of the this compound 1,2-dioxygenase from R. opacus 1CP illustrates the plasticity of the active site, which accounts for its broader substrate preferences. nih.gov
Following the ring cleavage of this compound, the resulting 2-chloro-cis,cis-muconate is acted upon by chloromuconate cycloisomerase, often designated as TfdD. nih.govnih.gov This enzyme catalyzes the conversion of 2-chloro-cis,cis-muconate to a dienelactone intermediate. nih.govasm.org In many proteobacterial pathways, this product is trans-dienelactone. nih.govnih.gov The reaction catalyzed by chloromuconate cycloisomerase involves cycloisomerization and dehalogenation. nih.gov In some bacteria, such as Rhodococcus opacus 1CP, a different enzymatic system is involved, where a chloromuconate cycloisomerase (ClcB2) converts 2-chloro-cis,cis-muconate to 5-chloromuconolactone (B1176566), which is then dehalogenated by a separate enzyme. nih.govasm.org
Table 2: Products of Chloromuconate Cycloisomerase Action on 2-Chloro-cis,cis-muconate
| Enzyme/Organism | Intermediate Product | Final Product of the Step | Reference |
|---|---|---|---|
| pJP4- and pAC27-encoded chloromuconate cycloisomerases | (+)-2-chloro- and (+)-5-chloromuconolactone | trans-Dienelactone | nih.govasm.org |
| Rhodococcus opacus 1CP (ClcB2 and ClcF) | 5-Chloromuconolactone | cis-Dienelactone | nih.govasm.org |
Conversion by Chloromuconate Cycloisomerase (TfdD)
Formation of 5-chloromuconolactone
The degradation of this compound proceeds through a modified ortho-cleavage pathway. Following the ortho-cleavage of this compound, the resulting 2-chloro-cis,cis-muconate is subject to cycloisomerization. One of the key reactions is the 3,6-cycloisomerization of 2-chloromuconate, which leads to the formation of 5-chloromuconolactone nih.govresearchgate.net. This reaction is a crucial step that prepares the molecule for subsequent dehalogenation. In some bacteria, such as Rhodococcus opacus 1CP, this conversion is catalyzed by the enzyme chloromuconate cycloisomerase (ClcB) researchgate.netcore.ac.uk. The formation of 5-chloromuconolactone is a pivotal point in the pathway, directing the metabolite towards eventual mineralization nih.govresearchgate.net.
Dehalogenation to trans-dienelactone
The subsequent step in the pathway is the elimination of the chlorine substituent from 5-chloromuconolactone, a process known as dehalogenation. This reaction yields trans-dienelactone nih.govresearchgate.netresearchgate.net. The dehalogenation is not a spontaneous event but is enzymatically catalyzed. In many proteobacteria, the same chloromuconate cycloisomerase responsible for the formation of 5-chloromuconolactone also catalyzes its dehalogenation to trans-dienelactone nih.govresearchgate.net. However, in organisms like Rhodococcus opacus 1CP, a specialized enzyme, 5-chloromuconolactone dehalogenase (ClcF), is responsible for this conversion, though it produces the cis-isomer researchgate.netnih.gov. The formation of trans-dienelactone is a key detoxification step, as it removes the halogen that contributes to the recalcitrance of the original compound researchgate.net.
Mechanism of Chloride Elimination
The mechanism of chloride elimination from 5-chloromuconolactone to form trans-dienelactone is an intricate enzymatic process. It is proposed that the dehalogenation occurs after the abstraction of a proton from the intermediate 5-chloromuconolactone nih.govresearchgate.net. This process is facilitated by an active site lysine (B10760008) residue within the chloromuconate cycloisomerase nih.govresearchgate.net. For the elimination to occur, a rotation of the lactone ring is thought to be necessary nih.govresearchgate.net. This rotation positions the molecule correctly within the active site for the catalytic lysine to abstract a proton, initiating the elimination of the chloride ion and the formation of the double bond in the resulting trans-dienelactone nih.govresearchgate.netresearchgate.net.
Dienelactone Hydrolase (TfdE) Activity
Dienelactone hydrolase, encoded by the tfdE gene, is the subsequent enzyme in the degradation pathway. It plays a crucial role by hydrolyzing the dienelactone intermediate to maleylacetate (B1240894) plos.orgnih.govscispace.com. This enzyme belongs to the α/β hydrolase family and utilizes a catalytic triad, typically composed of cysteine, histidine, and aspartate, to effect the hydrolysis nih.govscispace.com. The activity of dienelactone hydrolase is essential for opening the lactone ring, making the carbon backbone accessible for further metabolism plos.orgresearchgate.net. In some organisms, such as Cupriavidus necator JMP134, two isofunctional dienelactone hydrolases, TfdEI and TfdEII, have been identified plos.orgnih.gov.
Specificity for cis- and trans-dienelactone
Below is a table summarizing the kinetic parameters of TfdEI and TfdEII from Cupriavidus necator JMP134 for cis- and trans-dienelactone.
| Enzyme | Substrate | Km (µM) | Vmax (µMs⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| TfdEI | cis-dienelactone (B1242186) | 87 | 0.258 | 0.12 |
| TfdEI | trans-dienelactone | 84 | 0.053 | 0.216 |
| TfdEII | cis-dienelactone | 305 | 0.182 | 0.13 |
| TfdEII | trans-dienelactone | 178 | 0.0766 | 0.094 |
| Data sourced from Kumar et al., 2014 plos.orgnih.gov. |
Conversion to β-ketoadipate
The product of the dienelactone hydrolase reaction is maleylacetate nih.govresearchgate.net. This intermediate is then further metabolized to β-ketoadipate. This conversion is a critical juncture in the pathway, as β-ketoadipate is a central intermediate that can be funneled into the tricarboxylic acid (TCA) cycle for complete mineralization researchgate.netoup.com. The transformation of maleylacetate marks the convergence of the specialized chlorocatechol degradation pathway with the central metabolic pathways of the cell researchgate.net.
Maleylacetate Reductase (TfdF)
The conversion of maleylacetate to β-ketoadipate is catalyzed by maleylacetate reductase, an enzyme encoded by the tfdF gene researchgate.netnih.govnih.gov. This enzyme utilizes NADH as a cofactor to reduce maleylacetate nih.gov. The identification of tfdF genes in various chloroaromatic-degrading bacteria has confirmed the widespread importance of this enzyme in the modified ortho-cleavage pathway researchgate.netnih.gov. Maleylacetate reductase is the final specialized enzyme in this pathway, and its action effectively channels the carbon from the original aromatic ring into central metabolism researchgate.netnih.gov.
Meta-Cleavage Pathways
The meta-cleavage, or extradiol cleavage, pathway represents a significant route for the aerobic degradation of catecholic compounds. In this pathway, ring fission occurs at a bond adjacent to the two hydroxyl groups of the catechol ring. However, when applied to chlorinated catechols like this compound, this pathway can present significant challenges for the metabolizing organism.
A notable example of a productive meta-cleavage pathway is observed in the naphthalenesulfonate-degrading bacterium Sphingomonas sp. strain BN6. This organism utilizes a 2,3-dihydroxybiphenyl 1,2-dioxygenase that performs a distal (1,6) cleavage of the this compound ring. This specific enzymatic action results in the formation of 3-chloro-2-hydroxymuconic semialdehyde. The product is a yellow compound that is relatively stable and can be further metabolized, representing a crucial first step in a novel degradative pathway for this compound. In contrast, the same enzyme cleaves 3-methylcatechol (B131232) and 2,3-dihydroxybiphenyl via a proximal (2,3) cleavage.
While distal cleavage can be productive, the more common proximal (2,3) meta-cleavage of this compound often leads to metabolic dead ends and cellular toxicity. This is due to the formation of highly reactive acylchloride (or acyl halide) intermediates. These intermediates can rapidly inactivate the catechol 2,3-dioxygenase responsible for the ring cleavage, effectively halting the degradation process. This phenomenon of suicide inhibition is a significant barrier in the natural attenuation and bioremediation of environments contaminated with chlorinated aromatic compounds. For instance, in Pseudomonas cepacia P166, the metabolism of 2- and 3-chlorobiphenyl (B164846) generates this compound, which upon meta-cleavage, forms a toxic acyl halide that impedes further metabolism. However, some bacteria have evolved mechanisms to overcome this challenge. Pseudomonas putida GJ31, for example, possesses a catechol 2,3-dioxygenase that is resistant to inactivation by the acylchloride formed from this compound, allowing it to mineralize both chlorobenzene (B131634) and toluene (B28343) via the meta-cleavage pathway.
Novel and Modified Degradation Pathways
Beyond the conventional pathways, some microorganisms have developed unique or modified routes to degrade this compound, showcasing evolutionary adaptation to xenobiotic compounds.
The bacterium Rhodococcus opacus 1CP employs a novel modified ortho-cleavage pathway for the degradation of this compound. This pathway is distinct from the canonical chlorocatechol pathways found in proteobacteria.
The key steps in this pathway are:
Ring Cleavage: A chlorocatechol 1,2-dioxygenase (ClcA2) cleaves this compound to form 2-chloro-cis,cis-muconate.
Cycloisomerization: The 2-chloro-cis,cis-muconate is then converted by a chloromuconate cycloisomerase (ClcB2) into 5-chloromuconolactone.
Dehalogenation: A crucial and distinctive step is the dehalogenation of 5-chloromuconolactone. This reaction is catalyzed by an enzyme (ClcF) that shares sequence similarity with muconolactone (B1205914) isomerases but functions as a dedicated 5-chloromuconolactone dehalogenase. This enzymatic action yields cis-dienelactone.
Hydrolysis: The resulting cis-dienelactone is subsequently hydrolyzed to maleylacetate by a dienelactone hydrolase (ClcD2).
This pathway is significant because the dehalogenation step is carried out by a muconolactone isomerase-related enzyme rather than a specialized chloromuconate cycloisomerase, representing a convergent evolutionary line for chlorocatechol degradation.
Fungi also contribute to the biodegradation of chlorinated aromatic compounds, often employing unique metabolic routes. The filamentous fungus Aspergillus nidulans has been shown to degrade monochlorophenols, with this compound being a key intermediate. Metabolomic analysis of its degradation pathways has revealed novel transformation products.
In a previously unreported pathway, Aspergillus nidulans metabolizes this compound to yield both 3-chlorodienelactone and catechol. The identification of these compounds suggests a complex metabolic network that diverges from the more commonly documented bacterial pathways. The formation of catechol from this compound indicates a reductive dehalogenation step, a significant finding in fungal metabolism of this compound. This discovery highlights the metabolic versatility of fungi and their potential role in developing innovative bioremediation strategies for chlorinated pollutants.
Data Tables
Table 1: Key Enzymes and Intermediates in the Modified Ortho-Cleavage of this compound by Rhodococcus opacus 1CP
| Step | Enzyme | Substrate | Product |
| Ring Cleavage | Chlorocatechol 1,2-dioxygenase (ClcA2) | This compound | 2-chloro-cis,cis-muconate |
| Cycloisomerization | Chloromuconate cycloisomerase (ClcB2) | 2-chloro-cis,cis-muconate | 5-Chloromuconolactone |
| Dehalogenation | 5-chloromuconolactone dehalogenase (ClcF) | 5-Chloromuconolactone | cis-Dienelactone |
| Hydrolysis | Dienelactone hydrolase (ClcD2) | cis-Dienelactone | Maleylacetate |
Table 2: Novel Metabolites in the Fungal Degradation of this compound by Aspergillus nidulans
| Organism | Initial Substrate | Key Identified Metabolites |
| Aspergillus nidulans | This compound | 3-chlorodienelactone |
| Catechol |
Fungal Degradation Paths (e.g., Aspergillus nidulans)
Avoiding Bacterial Dead-Ends
The microbial metabolism of this compound can proceed via two primary pathways: the ortho-cleavage pathway and the meta-cleavage pathway. The choice of pathway is critical for the bacterium, as an incorrect choice can lead to the formation of toxic metabolic "dead-ends."
The meta-cleavage of this compound, if processed by conventional catechol 2,3-dioxygenases, typically results in the formation of a highly reactive acylchloride. This product can cause suicide inactivation of the cleaving enzyme, effectively halting the degradation pathway and leading to cellular toxicity. nih.gov However, some bacteria have evolved specialized enzymes to overcome this challenge. For instance, Pseudomonas putida GJ31 possesses a novel catechol 2,3-dioxygenase, encoded by the cbzE gene, which can productively convert this compound. nih.govnih.gov This specialized enzyme facilitates a complete meta-cleavage pathway without succumbing to inactivation, representing a key evolutionary adaptation to avoid a metabolic dead-end. nih.gov
The ortho-cleavage pathway also presents potential pitfalls. In many proteobacteria, the degradation of this compound proceeds via a modified ortho-cleavage pathway to form trans-dienelactone. nih.gov However, some enzymes in this pathway can inadvertently produce toxic intermediates. To circumvent this, bacteria like Rhodococcus opacus 1CP have developed a "new modified" ortho-cleavage pathway. This pathway utilizes a unique set of enzymes that transform this compound into cis-dienelactone, bypassing the formation of harmful byproducts and ensuring the complete mineralization of the compound. nih.govresearchgate.net
These distinct strategies, involving either specialized enzymes for a typically problematic pathway or the evolution of an entirely novel pathway, highlight the microbial adaptations necessary to productively metabolize recalcitrant chlorinated compounds like this compound.
Microbial Species Involved in this compound Degradation
A diverse range of bacterial species has been identified with the capability to degrade this compound. These organisms employ various enzymatic strategies to cleave the aromatic ring and release the chlorine substituent, ultimately converting the compound into central metabolic intermediates.
Pseudomonas putida
Pseudomonas putida is a versatile soil bacterium well-studied for its ability to degrade a wide array of aromatic compounds, including this compound. Strains of P. putida have been shown to utilize both ortho- and meta-cleavage pathways for its degradation. nih.govnih.gov
A notable example is Pseudomonas putida GJ31, which degrades chlorobenzene via this compound using a meta-cleavage pathway. nih.govnih.gov This is unusual because, as previously mentioned, the meta-cleavage of this compound often leads to enzyme inactivation. Strain GJ31 overcomes this by utilizing a novel plasmid-encoded catechol 2,3-dioxygenase, termed CbzE, which is resistant to inactivation by the resulting acylchloride. nih.govnih.gov The cbzE gene, along with other genes involved in the pathway such as a 2-hydroxymuconic semialdehyde dehydrogenase, has been cloned and sequenced, providing a genetic basis for this unique metabolic capability. nih.gov In other instances, Pseudomonas species employ a modified ortho-cleavage pathway, which is more common for chlorinated catechols. researchgate.net
| Feature | Description |
| Degradation Pathway | Primarily meta-cleavage pathway (in strain GJ31); Modified ortho-cleavage pathway |
| Key Enzyme (meta-pathway) | Catechol 2,3-dioxygenase (CbzE) |
| Key Gene (meta-pathway) | cbzE |
| Metabolic Advantage | Avoids suicide inactivation of the dioxygenase enzyme during meta-cleavage. |
Rhodococcus opacus
Rhodococcus opacus strain 1CP is a gram-positive actinobacterium known for its metabolic proficiency in degrading chlorinated phenols. nih.govnih.gov This strain degrades 2-chlorophenol (B165306) and 3-chlorobenzoate (B1228886) via this compound as a central intermediate. nih.gov R. opacus 1CP utilizes a novel, modified ortho-cleavage pathway that is distinct from the one found in proteobacteria. nih.govresearchgate.net
Genetic analysis of strain 1CP has revealed a gene cluster responsible for this pathway, containing genes designated clcA2, clcB2, clcD2, and clcF. nih.govnih.gov These genes encode a suite of enzymes that carry out the degradation of this compound to central metabolic intermediates. A key feature of this pathway is the action of the ClcF enzyme, a muconolactone isomerase-related protein that functions as a 5-chloromuconolactone dehalogenase, producing cis-dienelactone. nih.govnih.gov This pathway avoids the formation of toxic intermediates that can arise in other degradation routes. nih.gov
| Gene | Encoded Enzyme | Function in this compound Degradation |
| clcA2 | Chlorocatechol 1,2-dioxygenase | Cleaves the aromatic ring of this compound to form 2-chloro-cis,cis-muconate. |
| clcB2 | Chloromuconate cycloisomerase | Converts 2-chloro-cis,cis-muconate to 5-chloromuconolactone. |
| clcF | 5-Chloromuconolactone dehalogenase | Dehalogenates 5-chloromuconolactone to form cis-dienelactone. |
| clcD2 | Dienelactone hydrolase | Hydrolyzes cis-dienelactone to maleylacetate. |
Escherichia coli (Genetically Modified)
Escherichia coli, a bacterium not naturally capable of degrading chlorinated aromatic compounds, has been successfully engineered to metabolize this compound. nih.govnih.gov This has been achieved through the principles of synthetic biology and metabolic engineering, which involve introducing heterologous genes from bacteria that naturally possess these degradation capabilities.
Researchers have reconstructed entire degradation pathways for this compound in E. coli by optimizing and assembling functional genes from various donor strains. nih.gov For example, complete degradation pathways have been built by cloning genes encoding enzymes such as chlorocatechol 1,2-dioxygenase and dienelactone hydrolase into an E. coli host. nih.govnih.gov These engineered strains can completely mineralize this compound, converting it into intermediates of the central metabolism. nih.gov Proteomic analyses have confirmed that while this compound is toxic to wild-type E. coli, the engineered strains can effectively mitigate this toxicity through their newly acquired metabolic pathways. nih.gov
Acidovorax facilis
Acidovorax facilis (formerly Pseudomonas facilis) is a species of bacteria that has been identified in studies on the biodegradation of chloroaromatic compounds. researchgate.net Strains of A. facilis have been isolated from environments contaminated with chlorobenzene and have demonstrated the ability to use this compound as a sole source of carbon and energy. The degradation of chlorobenzene proceeds through the intermediate this compound.
While the specific enzymatic and genetic details of the this compound degradation pathway in A. facilis are not as extensively characterized as in Pseudomonas putida or Rhodococcus opacus, its role in the metabolism of chlorinated aromatics is acknowledged in the scientific literature.
Cellulomonas turbata
Cellulomonas turbata is another bacterial species implicated in the degradation of chlorinated aromatic compounds. Similar to Acidovorax facilis, Cellulomonas turbata has been isolated from chlorobenzene-contaminated sites. Studies have shown that this bacterium can metabolize chlorobenzene, which involves the formation of this compound as a key intermediate. The ability to degrade these compounds suggests the presence of the necessary enzymatic machinery, such as dioxygenases, to facilitate ring cleavage and detoxification. Further research is needed to fully elucidate the specific pathways and genes involved in this compound metabolism in this organism.
Pseudomonas veronii
Pseudomonas veronii is a bacterium known for its ability to degrade a range of aromatic compounds, including chlorobenzene. In the metabolic pathway of chlorobenzene degradation by some Pseudomonas strains, this compound is a key intermediate. Pseudomonas veronii strain 16-6A utilizes a meta-cleavage pathway to process this compound. researchgate.net This pathway is initiated by the enzyme chlorocatechol 2,3-dioxygenase, encoded by the cbzE gene. researchgate.net This enzyme cleaves the aromatic ring of this compound at the 2,3-position. The resulting product is further metabolized through a series of enzymatic reactions to ultimately enter central metabolic pathways. The cbzE gene is part of a larger gene cluster that includes cbzT, which encodes a ferredoxin, and cbzG, encoding a 2-hydroxymuconic semialdehyde dehydrogenase, all of which are crucial for the complete degradation of the compound. researchgate.net
Paenibacillus polymyxa
Paenibacillus polymyxa is a versatile soil bacterium with a wide range of metabolic capabilities, including the degradation of various organic compounds. eurochlor.org While some strains of Paenibacillus polymyxa have been shown to degrade polycyclic aromatic hydrocarbons, specific information regarding the metabolic pathway for this compound degradation by this bacterium is not extensively documented in the available scientific literature. mdpi.com General studies on the metabolism of Paenibacillus polymyxa indicate its potential for bioremediation of environments contaminated with aromatic compounds, but the specific enzymes and genes involved in the breakdown of chlorinated catechols remain an area for further investigation. eurochlor.orgfrontiersin.orgnih.govnih.govmdpi.com
Aspergillus nidulans (Fungi)
The filamentous fungus Aspergillus nidulans has demonstrated the ability to metabolize monochlorophenols, with this compound being a key intermediate. nih.gov Metabolomic analysis of A. nidulans has revealed a complex and unique degradation pathway for this compound. One of the identified pathways involves the conversion of this compound to 3-chloro-cis,cis-muconate (B1234730). nih.gov However, the fungus also exhibits alternative degradation routes, leading to the formation of novel intermediates not commonly observed in bacterial pathways. These include the production of 3-chlorodienelactone and catechol. nih.gov Another metabolic branch can lead to the accumulation of 2-chloromuconates, which may represent a dead-end in the degradation process under certain conditions. nih.gov There is also evidence for the formation of chloromuconolactones and protoanemonin (B48344). nih.gov Furthermore, A. nidulans can form sulfate (B86663) conjugates of monochlorophenols and chlorocatechols, representing a detoxification mechanism. nih.gov
Caballeronia and Paraburkholderia (from 3-Chlorobenzoate degradation)
Bacteria from the genera Caballeronia and Paraburkholderia have been isolated for their ability to degrade 3-chlorobenzoate. The degradation of 3-chlorobenzoate by these bacteria proceeds through the formation of this compound as a central intermediate. nih.gov Strains such as Caballeronia 19CS4-2 and Paraburkholderia 19CS9-1 have been shown to metabolize 3-chlorobenzoate via the chlorocatechol ortho-cleavage pathway. nih.gov Genomic analyses of these strains have revealed the presence of both cbe and tfd gene clusters, which encode the necessary enzymes for this pathway. nih.gov The degradation process involves the conversion of this compound to chloro-cis,cis-muconate, which is then further metabolized to maleylacetate before entering the central metabolism. nih.gov
Genetic Basis of this compound Catabolism
The microbial degradation of this compound is underpinned by specific sets of genes organized into clusters, most notably the tfd and cbe gene clusters. These genes encode the enzymes responsible for the step-by-step breakdown of the chlorocatechol molecule.
Identification and Characterization of Degradative Genes (e.g., tfd gene clusters, cbe genes)
The tfd gene clusters are well-characterized genetic systems involved in the degradation of chlorinated aromatic compounds, including this compound. These clusters typically contain a series of genes encoding the enzymes of the modified ortho-cleavage pathway. A common organization of these clusters is tfdCDEF. researchgate.netnih.gov
tfdC : This gene encodes chlorocatechol 1,2-dioxygenase , the enzyme that initiates the breakdown of the aromatic ring of this compound by cleaving it between the two hydroxyl groups to form 2-chloro-cis,cis-muconate. nih.gov
tfdD : This gene encodes chloromuconate cycloisomerase , which catalyzes the conversion of 2-chloro-cis,cis-muconate to a dienelactone intermediate. nih.gov
tfdE : This gene encodes dienelactone hydrolase , responsible for the hydrolysis of the dienelactone to maleylacetate. nih.gov
tfdF : This gene encodes maleylacetate reductase , which reduces maleylacetate to 3-oxoadipate (B1233008), a compound that can then enter the tricarboxylic acid (TCA) cycle. nih.gov
The expression of the tfd genes is often regulated by LysR-type transcriptional regulators, such as TfdR and TfdS, which respond to the presence of chlorocatechols or their metabolic products. nih.gov
The cbe genes represent another set of genes involved in the catabolism of chlorobenzoates, leading to the formation and subsequent degradation of chlorocatechols. The cbeABCD gene cluster, for instance, encodes a chlorobenzoate 1,2-dioxygenase system that converts chlorobenzoates to chlorocatechols. nih.gov In some bacteria, such as strains of Caballeronia and Paraburkholderia, the cbe genes are found alongside tfd gene clusters, indicating a coordinated genetic system for the complete mineralization of compounds like 3-chlorobenzoate, where this compound is a key intermediate. nih.gov The presence and organization of these gene clusters can vary among different bacterial species, reflecting the diverse evolutionary strategies for the degradation of chlorinated aromatic compounds. nih.govresearchgate.net
Table 1: Key Genes and Enzymes in this compound Catabolism
| Gene | Enzyme | Function in this compound Degradation |
|---|---|---|
| tfdC / cbeA | Chlorocatechol 1,2-Dioxygenase | Ring cleavage of this compound to 2-chloro-cis,cis-muconate. |
| tfdD | Chloromuconate Cycloisomerase | Conversion of 2-chloro-cis,cis-muconate to dienelactone. |
| tfdE | Dienelactone Hydrolase | Hydrolysis of dienelactone to maleylacetate. |
| tfdF | Maleylacetate Reductase | Reduction of maleylacetate to 3-oxoadipate. |
Table 2: Microbial Degradation Pathways for this compound
| Microorganism | Degradation Pathway | Key Intermediates |
|---|---|---|
| Pseudomonas veronii | Meta-cleavage | 2-hydroxy-cis,cis-muconic acid semialdehyde |
| Aspergillus nidulans | Fungal-specific pathways | 3-chloro-cis,cis-muconate, 3-chlorodienelactone, catechol |
| Caballeronia sp. | Ortho-cleavage | Chloro-cis,cis-muconate, maleylacetate |
| Paraburkholderia sp. | Ortho-cleavage | Chloro-cis,cis-muconate, maleylacetate |
Gene Expression and Regulation Studiesnih.gov
The microbial degradation of this compound is a tightly regulated process involving the expression of specific gene clusters. In various bacteria, these genes are often organized into operons, allowing for coordinated control of the enzymes involved in the degradation pathway. researchgate.net Studies have identified several key gene clusters, such as the clc, tcb, and tfd genes, which encode the core enzymes for chlorocatechol catabolism. researchgate.net
Key Regulatory Proteins and Operon Structure:
The expression of these catabolic genes is controlled by transcriptional regulators. LysR-type transcriptional regulators (LTTRs), such as TfdR and CatR, are commonly involved. nih.gov For instance, in Ralstonia eutropha JMP134, the regulator TfdR (or its identical twin TfdS) controls the tfdDCEFB operon, which is responsible for chlorocatechol metabolism. nih.gov
In contrast, some gene clusters are regulated by IclR-type regulators. For example, in Pseudomonas reinekei MT1, a gene cluster designated cca (including ccaA for a novel catechol 1,2-dioxygenase and ccaB for a novel chloromuconate cycloisomerase) is associated with a putative regulatory gene, ccaR, which is homologous to regulators of the IclR-type family. nih.gov This is noteworthy because catechol and chlorocatechol catabolic genes are typically controlled by LysR-type regulators, while protocatechuate pathways are more commonly associated with IclR-type regulators. nih.gov
The genetic organization of these pathways shows significant similarity across different Gram-negative bacteria, not only in the structure of the operons but also in the deduced amino acid sequences of the homologous enzymes, suggesting a common evolutionary origin. researchgate.net
Reconstruction of Degradation Pathways in Engineered Microorganismsnih.govrug.nl
Advances in synthetic biology and metabolic engineering have enabled the reconstruction of this compound degradation pathways in host organisms like Escherichia coli, which are not naturally capable of degrading this compound. nih.gov This approach holds significant promise for developing robust engineered bacteria for bioremediation purposes. nih.gov
Engineering E. coli for this compound Degradation:
Researchers have successfully reconstructed complete degradation pathways for this compound (3CC) and 4-chlorocatechol (4CC) in E. coli. nih.gov This was achieved by optimizing, synthesizing, and assembling functional genes from different microbial strains. nih.gov The engineered strains were able to completely metabolize chlorocatechols, demonstrating the feasibility of creating microbial cell factories for pollution remediation. nih.gov Proteomic analysis confirmed that while 3CC can exert toxic effects on E. coli, the engineered bacteria can significantly mitigate these inhibitory effects by actively degrading the compound. nih.gov
These reconstructed pathways serve as core metabolic modules that can be incorporated into various bacterial chassis to create specialized strains for the bioremediation of complex and hazardous organic materials. nih.govnih.gov The use of engineered microorganisms offers a controlled and potentially more efficient alternative to relying on naturally occurring degrader populations. nih.gov
| Engineered Organism | Target Compound | Key Engineering Strategy | Outcome | Reference |
| Escherichia coli | This compound, 4-Chlorocatechol | Assembly of functional genes from different strains into artificial degradation pathways. | Complete degradation of target compounds achieved. | nih.gov |
| Pseudomonas putida | Chlorobenzene | Engineering of toluene o-xylene (B151617) monooxygenase (ToMO) variants. | Enhanced oxidation activity and tuned regiospecificity for producing valuable chemicals from pollutants. | asm.org |
Factors Influencing Biodegradationmdpi.comsemanticscholar.org
Oxygen Availability and Enzymatic Turnovermdpi.comsemanticscholar.org
Oxygen is a critical factor in the aerobic degradation of this compound, as it serves as a co-substrate for key enzymes in the pathway, particularly catechol 1,2-dioxygenase. oup.comresearchgate.net Under oxygen-limited (hypoxic) conditions, the biodegradation of chlorobenzene, a precursor to this compound, has been shown to lead to the accumulation of this compound. oup.comnih.gov This accumulation is attributed to the low enzymatic turnover of catechol-1,2-dioxygenase at low oxygen concentrations. oup.comnih.gov
Microorganisms have developed strategies to cope with oxygen limitation. Some bacteria express oxygen-requiring enzymes that are adapted to function effectively at low oxygen levels. researchgate.net For instance, certain catechol 2,3-dioxygenases from bacteria isolated from hypoxic aquifers exhibit a significantly greater affinity for oxygen and a higher rate of substrate turnover compared to enzymes from microbes in oxygen-rich environments. nih.gov In some cases, the presence of an alternative electron acceptor like nitrate (B79036) can support microbial activity under hypoxic conditions. nih.gov However, under strictly anoxic conditions, the initial oxygenase-dependent steps of the aerobic pathway are inhibited. researchgate.netnih.gov
pH Conditionsresearchgate.net
The pH of the contaminated environment is a crucial parameter that affects both the microbial degraders and the enzymatic reactions involved in the this compound pathway. researchgate.net Microbial consortia capable of degrading related compounds like 4-chlorophenol (B41353) have been shown to be effective over a wide pH range. researchgate.net Enzymes exhibit optimal activity within a specific pH range, and deviations from this optimum can lead to a significant decrease in the degradation rate. Extreme pH values can denature enzymes and inhibit microbial growth altogether. Therefore, maintaining an optimal pH is essential for the efficiency of bioremediation processes.
Presence of Other Pollutants (Co-metabolism)researchgate.net
Industrial sites are often contaminated with a mixture of pollutants. The presence of other organic compounds can influence the biodegradation of this compound through processes like co-metabolism. researchgate.net Co-metabolism is the transformation of a non-growth-supporting compound in the presence of a growth-supporting substrate. For example, the degradation of 3-chlorophenol (B135607) (a precursor to this compound) can be influenced by the presence of other chlorophenols. nih.gov
Some microorganisms, like Pseudomonas putida GJ31, can simultaneously degrade compounds such as toluene and chlorobenzene, the latter being metabolized via this compound. researchgate.net This capability is significant for treating mixed waste streams. researchgate.net However, the presence of other compounds can also have inhibitory effects. For instance, this compound itself can act as an inhibitor of some catechol 2,3-dioxygenases, which are involved in the meta-cleavage pathway of other aromatic compounds. nih.gov
Microbial Community Dynamicsnih.gov
The degradation of this compound in natural and engineered systems is often carried out by a consortium of microorganisms rather than a single species. nih.govfrontiersin.org The interactions within these microbial communities are critical for the complete and efficient mineralization of the pollutant. frontiersin.org Different members of the consortium may perform different steps in the degradation pathway, creating a coordinated metabolic network. nih.gov
Defined microbial consortia have shown greater efficiency in degrading mixtures of recalcitrant compounds compared to pure strains. nih.gov This is because a community of microbes can possess a broader range of enzymatic capabilities and may be more resilient to environmental fluctuations and the toxic effects of intermediates. nih.govfrontiersin.org For example, a consortium may consist of strains that break down a primary pollutant into intermediates like this compound, and other strains that then specialize in mineralizing these intermediates, thereby preventing their accumulation. nih.govfrontiersin.org
Environmental Implications and Bioremediation Research
Bioremediation Strategies
Engineered Microorganisms for Enhanced Degradation
Transgenic Plants (e.g., Arabidopsis) with Bacterial Genes
The genetic engineering of plants to express bacterial genes involved in pollutant degradation offers a promising avenue for phytoremediation. The cbnA gene, encoding chlorocatechol dioxygenase from Ralstonia eutropha NH9, has been successfully introduced into rice plants (Oryza sativa) nih.gov. In these transgenic rice plants, the cbnA gene was expressed, leading to the efficient conversion of 3-chlorocatechol into 2-chloromucote nih.gov. Similarly, the cbnA gene was expressed in hybrid poplar (Populus tremula × P. tremuloides), where transgenic calli demonstrated an efficient conversion of this compound to 2-chloro-cis,cis-muconate (B1241311) researchgate.net. Furthermore, the introduction of a Plesiomonas-derived chlorocatechol 1,2-dioxygenase (TfdC) gene (tfdC) into Arabidopsis thaliana resulted in transgenic plants with enhanced tolerance and significantly improved capabilities for removing catechol from their media, converting it to cis,cis-muconic acid nih.gov. These studies suggest that incorporating microbial degradative genes into plants can create robust systems for bioremediation of aromatic pollutants in soil and surface water nih.govnih.gov.
Bioaugmentation and Phytoremediation Approaches
Bioremediation, a cost-effective technology for treating polluted soils and sediments, encompasses several methods, including phytoremediation, biostimulation, and bioaugmentation frontiersin.org. Phytoremediation utilizes plants to manage contaminants, while biostimulation involves adding nutrients to enhance indigenous microbial activity frontiersin.org. Bioaugmentation, the inoculation of exogenous contaminant-degrading microbes, is a key strategy for accelerating pollutant removal frontiersin.org.
Research has explored the combination of these approaches. For instance, microorganisms selected for their degradation capabilities have been bioaugmented into the rhizosphere of plants to enhance the phytoremediation of chlorinated organics oup.com. Studies have also investigated the use of engineered endophytic bacteria to improve contaminant fate in phytoremediation oup.com. In the context of wastewater treatment, strains like Comamonas testosteroni I2, capable of mineralizing 3-chloroaniline (B41212) (which involves chlorocatechol intermediates), have been used for bioaugmentation of activated sludge researchgate.netasm.org. Such bioaugmentation can protect the structure and function of activated sludge communities against toxic shock loads, such as those caused by chloroanilines, thereby improving pollutant removal efficiency and facilitating faster recovery of essential functions like nitrification nih.gov. However, the persistence and long-term efficiency of inoculated microorganisms can be a challenge, sometimes requiring regular resupplementation researchgate.net.
Optimization of Bioreactor Systems
While specific details on the optimization of bioreactor systems solely for this compound degradation were not extensively detailed in the provided search results, the broader field of bioremediation highlights the importance of engineered systems. For example, research on related compounds has shown the effectiveness of packed-bed reactors with immobilized cells for degrading chlorinated hydrocarbons researchgate.net. Furthermore, the reconstruction and optimization of degradation pathways through genetic engineering, such as those for this compound and 4-chlorocatechol (B124253) in Escherichia coli, are crucial steps toward developing efficient bioremediation-engineered bacteria that could be utilized in optimized bioreactor designs nih.gov.
Role of Enzymes in Remediation Processes
The degradation of this compound is mediated by a series of specific enzymes that break down the compound into less toxic intermediates and ultimately into central metabolic pathways ontosight.aiontosight.ai. A critical initial step often involves the cleavage of the aromatic ring, typically catalyzed by dioxygenases nih.govontosight.airesearchgate.netnih.gov.
Key enzymes identified in this compound degradation pathways include:
Catechol 2,3-dioxygenases (meta-cleavage pathway): While less common for this compound, some bacteria utilize meta-cleavage pathways. Enzymes like the chlorocatechol 2,3-dioxygenase from Pseudomonas putida GJ31 can convert this compound to 2-hydroxymuconate, with stoichiometric displacement of chloride smolecule.comresearchgate.netnih.gov.
Chloromuconate cycloisomerases (CMCI): These enzymes further process the ring-cleavage products, converting intermediates like 2-chloromuconate into compounds such as 5-chloromuconolactone (B1176566) researchgate.netnih.gov.
Chloromuconolactone isomerases (CMLI) and Dienelactone hydrolases (DELH): These enzymes continue the breakdown pathway, leading to intermediates like cis-dienelactone (B1242186) and subsequently maleylacetate (B1240894), which can enter the tricarboxylic acid (TCA) cycle researchgate.netnih.gov.
Muconolactone (B1205914) isomerase-related enzymes: In some pathways, such as in Rhodococcus opacus 1CP, a muconolactone isomerase-related enzyme has been found to catalyze dechlorination, playing a role in the breakdown of this compound nih.gov.
The efficiency and specificity of these enzymes are crucial for effective bioremediation researchgate.netnih.gov.
Detection and Monitoring in Environmental Samples
Detecting and monitoring this compound in environmental matrices like water and soil is essential due to its pollutant status smolecule.comnih.gov. Traditional analytical methods such as High-Performance Liquid Chromatography (HPLC) can be effective in aqueous samples but often struggle with contaminated soils due to irreversible contaminant sorption nih.gov. This limitation highlights the need for more sensitive and robust detection techniques, particularly for complex environmental samples smolecule.comnih.gov.
Biosensing Applications Using Genetically Engineered Bacteria
Biosensing offers a rapid and sensitive approach for detecting this compound in environmental samples smolecule.comnih.gov. This technology leverages the specific metabolic responses of genetically engineered bacteria to the target compound smolecule.com. Bacteria like Pseudomonas putida, engineered to contain specific genetic elements related to chlorocatechol degradation, can serve as biological recognition elements nih.govrsc.orgacs.org. When these bacteria encounter this compound, they trigger a measurable signal, allowing for its detection and quantification smolecule.comrsc.orgacs.org. This method has shown high selectivity, distinguishing this compound from structurally related compounds and even from its isomer, 4-chlorocatechol rsc.orgacs.org.
Reporter Gene Expression (e.g., Beta-galactosidase)
A common strategy in developing these bacterial biosensors involves the use of reporter genes, most notably the lacZ gene, which encodes the enzyme β-galactosidase rsc.orgacs.orgnih.gov. In systems utilizing Pseudomonas putida strains harboring specific plasmids (e.g., pSMM50R-B′), the regulatory protein ClcR controls the expression of β-galactosidase rsc.orgacs.orgsigmaaldrich.com. When this compound is present, it interacts with ClcR, leading to the activation of the clcA promoter upstream of the lacZ gene rsc.orgacs.org. This results in the production of β-galactosidase, which can be quantified by adding a substrate that produces a measurable signal, such as chemiluminescence rsc.orgacs.org. This reporter system allows the concentration of this compound to be directly related to the amount of β-galactosidase produced acs.org. Such systems have demonstrated high sensitivity, capable of detecting this compound at very low concentrations, for example, as low as 8 × 10⁻¹⁰ M with a 2-hour induction period, or even 6 × 10⁻⁸ M with a 5-minute induction period, while maintaining high selectivity acs.orgsigmaaldrich.com.
Compound List:
this compound
Catechol
2-chloromucote
2-chloro-cis,cis-muconate
cis,cis-muconic acid
2-chloro-cis,cis-muconate
5-chloromuconolactone
cis-dienelactone
maleylacetate
chloromuconate
chloromuconolactone
2-hydroxymuconate
3-chloromuconic acid
4-chlorocatechol
3-chloroaniline
Advantages over Traditional Analytical Techniques (e.g., HPLC in soils)
While High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for detecting and quantifying compounds like this compound in various matrices, its effectiveness in complex environmental samples, particularly soils, can be limited. A significant challenge with HPLC in soil analysis is the potential for irreversible contaminant sorption, which can render the compound inaccessible for extraction and subsequent analysis nih.gov. This sorption can lead to underestimation of the actual concentration of this compound present.
Analytical Techniques for Metabolic Intermediates
Understanding the metabolic pathways of this compound degradation is crucial for assessing its environmental fate and for optimizing bioremediation strategies. Analytical techniques play a vital role in identifying and quantifying the intermediate compounds formed during these biological processes. One of the primary degradation routes for this compound involves its cleavage by chlorocatechol 1,2-dioxygenase, an enzyme that breaks the aromatic ring to produce 2-chloro-cis,cis-muconate smolecule.comnih.gov. This intermediate is then further processed through a series of enzymatic reactions, potentially leading to maleylacetate and eventually to 3-oxoadipate, a common intermediate in aromatic compound catabolism smolecule.com.
HPLC, often coupled with diode array detection (DAD), is a common method for analyzing these metabolites. For example, HPLC systems utilizing C18 reversed-phase columns have been employed to monitor the conversion of this compound to 2-chloro-cis,cis-muconate during biodegradation studies nih.gov. Spectrophotometric assays are also used to measure the activity of specific enzymes involved in these pathways, such as chlorocatechol 1,2-dioxygenase, by monitoring the formation or consumption of substrates and products at specific wavelengths nih.gov. For instance, the activity of chloromuconate cycloisomerase can be measured by monitoring the conversion of 2-chloro-cis,cis-muconate to the so-called trans-dienelactone nih.gov. More advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide higher sensitivity and specificity for identifying a broader range of metabolic intermediates, especially in complex environmental samples itrcweb.org.
Interaction with Environmental Matrices
The behavior and fate of this compound in the environment are significantly influenced by its interactions with various environmental matrices, including soil and microbial communities.
Sorption in Soil
The sorption of this compound in soil is a critical factor determining its bioavailability, mobility, and persistence in the environment. Sorption refers to the process by which a chemical compound binds to soil particles, such as organic matter and clay minerals. Studies on similar chlorinated aromatic compounds suggest that soil properties like organic carbon content and clay type play a significant role in sorption utoronto.cacsic.es. While specific quantitative sorption data (e.g., Kd or Koc values) for this compound across a wide range of soil types are not extensively detailed in the provided search results, the general principle of contaminant sorption to soil matrices is well-established utoronto.ca. The irreversible sorption of contaminants in soils can pose a challenge for analytical techniques like HPLC, as mentioned previously nih.gov. This binding can reduce the concentration of this compound available for microbial degradation or plant uptake, thereby influencing its environmental fate and the effectiveness of bioremediation efforts. The chemical structure of this compound, with its hydroxyl groups and chlorine substituent, influences its potential interactions with soil components.
Effects on Microbial Community Dynamics
The presence of this compound can exert significant effects on the structure and function of soil microbial communities. As a xenobiotic compound, it can act as a selective pressure, favoring the growth of microorganisms capable of degrading it while potentially inhibiting or adversely affecting others researchgate.netnih.govplos.org. Research on related compounds indicates that such pollutants can alter microbial community composition, diversity, and metabolic activities researchgate.netplos.orgmdpi.com.
Studies on 3-chlorobenzoate (B1228886), a related chlorinated aromatic, have shown that its presence can lead to an initial decrease in culturable heterotrophic bacteria, but bioaugmentation with specific degrading strains can mitigate these negative impacts nih.gov. Furthermore, the addition of xenobiotics can affect key microbial processes. For instance, while some studies show that certain pollutants can increase soil respiration or affect enzyme activities, others report a decrease in microbial biomass and diversity mdpi.comresearchgate.net. The degradation of this compound itself is carried out by specific microbial pathways, often involving dioxygenase enzymes smolecule.comnih.gov. The dynamics of microbial communities involved in these degradation pathways are crucial for effective bioremediation. For example, the presence of this compound can influence the population sizes of specific degrading bacteria and potentially delay the development of indigenous degrading populations if not managed properly nih.gov. Understanding these community-level responses is essential for predicting the environmental fate of this compound and for designing successful bioremediation strategies that support or enhance the activity of relevant microbial consortia.
Toxicological and Ecotoxicological Research
Cellular and Molecular Toxicity
The toxicity of 3-chlorocatechol manifests at the cellular and molecular level, affecting fundamental biological processes in various organisms.
Impact on Microorganisms
Microorganisms play a significant role in the environmental fate of this compound, both through degradation and by exhibiting sensitivity to its presence.
Studies have demonstrated that this compound can exert inhibitory effects on bacterial growth and metabolism. For instance, research involving engineered Escherichia coli strains designed for the degradation of chlorocatechols revealed that while these engineered bacteria could significantly mitigate the inhibitory effects of this compound, the compound itself still exhibited toxicity towards the host cells nih.govresearchgate.net. This toxicity can manifest as a diminished growth rate or a decrease in viable cells, particularly when the compound is generated rapidly during the metabolism of other chlorinated compounds, such as in the case of 3-chlorobiphenyl (B164846) metabolism nih.govresearchgate.net.
The molecular mechanisms underlying the toxicity of this compound involve damage to essential cellular components. Research indicates that (chloro-)catechols, including this compound, can induce DNA base oxidation in human lymphocytes, suggesting a genotoxic potential researchgate.net. Furthermore, studies on the membrane toxicity of catechols and chlorocatechols in Escherichia coli have shown that these compounds can lead to the accelerated decay of membrane potential, acting as uncouplers of oxidative and photophosphorylation or as narcotics, depending on the specific compound and pH conditions nih.gov.
The interaction of this compound with enzymes is also a significant aspect of its molecular toxicity. For example, catechol 2,3-dioxygenase, an enzyme crucial for the degradation of catechols, can be inactivated by this compound. This inactivation can be noncompetitive or mixed-type, suggesting that this compound binds to the enzyme and interferes with its catalytic activity, potentially by chelating essential metal cofactors like iron researchgate.net. This enzyme inactivation can impede the metabolic processes of bacteria that rely on these dioxygenases for detoxification and energy production.
Potential for Toxicity in Higher Organisms
While much of the direct research focuses on microbial systems, the inherent toxicity of chlorocatechols suggests potential risks for higher organisms. Studies on human lymphocytes have shown that chlorinated catechols can induce DNA base oxidation researchgate.net. Furthermore, the mechanisms of membrane damage observed in bacterial systems, such as uncoupling of oxidative phosphorylation, are conserved across many biological systems and could indicate similar effects in higher organisms if exposure occurs. The environmental persistence and potential for bioaccumulation of chlorinated aromatic compounds, including their metabolites, warrant consideration for their impact on aquatic life and terrestrial ecosystems hse.gov.uk.
Biotransformation and Metabolite Analysis in Ecotoxicology
The environmental fate of this compound is closely linked to its biotransformation by microorganisms, which can lead to its degradation or the formation of various metabolic products.
Formation of Toxic Metabolic Products
The biotransformation of this compound by microorganisms is a key process in its environmental degradation. However, some of these metabolic pathways can lead to the formation of intermediates that retain or even enhance toxicity. For instance, during the metabolism of certain chlorinated biphenyls, this compound is formed as an intermediate. Its subsequent meta cleavage can result in the formation of an acyl halide, which is toxic to the cells and can impede further metabolism nih.govresearchgate.net.
Research has identified different enzymatic pathways for this compound degradation. One pathway involves ortho-cleavage, where enzymes like chlorocatechol 1,2-dioxygenase cleave the aromatic ring, leading to intermediates such as 2-chloro-cis,cis-muconate (B1241311). This is then further processed, ultimately entering central metabolic pathways smolecule.comnih.gov. Another pathway involves meta-cleavage, where enzymes like catechol 2,3-dioxygenase cleave the ring. In Pseudomonas putida GJ31, an unusual catechol 2,3-dioxygenase can efficiently cleave this compound via the meta pathway, producing 2-hydroxymuconate and releasing chloride, without apparent toxic effects to the engineered bacteria asm.orgnih.govresearchgate.net. However, other catechol 2,3-dioxygenases can be inactivated by this compound, suggesting that the specific enzymes and pathways involved dictate the outcome of its biotransformation researchgate.net. The formation of polymerization products from chlorocatechols has also been observed, contributing to the observed toxicity and color changes in cultures brighton.ac.uk.
Advanced Research Methodologies and Future Directions
Proteomic and Metabolomic Analysis
Proteomic and metabolomic analyses provide powerful tools for dissecting the intricate biochemical pathways involved in the microbial degradation of 3-chlorocatechol and identifying key enzymes and intermediates. These approaches offer a comprehensive view of cellular responses and metabolic fluxes during pollutant breakdown.
Elucidation of Metabolic Pathways and Enzyme Activities
The degradation of this compound typically proceeds via either modified ortho-cleavage or meta-cleavage pathways, depending on the microbial species and specific enzyme systems involved.
Meta-Cleavage Pathway: In some microorganisms, such as Pseudomonas putida GJ31, this compound is processed through a meta-cleavage pathway. A specific catechol 2,3-dioxygenase enzyme converts 3-CC into 2-hydroxy-cis,cis-muconic acid, which is an intermediate in this pathway core.ac.uknih.gov. This enzyme has been characterized as a chlorocatechol 2,3-dioxygenase due to its high activity towards this compound nih.gov.
Modified Ortho-Cleavage Pathway: More commonly, this compound is degraded via modified ortho-cleavage pathways. Key enzymes in this route include:
Chlorocatechol 1,2-dioxygenase: This enzyme initiates the pathway by cleaving the aromatic ring of 3-CC, typically yielding 2-chloro-cis,cis-muconate (B1241311) nih.govpnas.orgnih.govresearchgate.netnih.gov. Genes like cbnA from Ralstonia eutropha NH9 and tfdC from Plesiomonas encode such enzymes nih.govnih.govresearchgate.nettandfonline.com.
Chloromuconate cycloisomerase: This enzyme acts on 2-chloro-cis,cis-muconate, converting it into intermediates like 5-chloromuconolactone (B1176566) nih.gov.
Muconolactone (B1205914) isomerase-related enzyme: In some pathways, an enzyme related to muconolactone isomerase plays a role in dehalogenation, converting 5-chloromuconolactone to cis-dienelactone (B1242186) nih.gov.
Dienelactone hydrolase: This enzyme further processes intermediates like cis-dienelactone, hydrolyzing it to maleylacetate (B1240894), which can then enter central metabolic pathways pnas.orgnih.gov.
Proteomic analyses are instrumental in identifying the specific enzymes present in microbial strains capable of degrading 3-CC, thereby confirming the active metabolic pathways researchgate.netnih.gov.
Table 1: Key Enzymes in this compound Degradation
| Enzyme Name | EC Number | Function | Pathway Type | Example Microorganism/Source |
| Catechol 2,3-dioxygenase | 1.13.11.2 | Cleaves 3-CC to 2-hydroxy-cis,cis-muconic acid | Meta-cleavage | Pseudomonas putida GJ31 |
| Chlorocatechol 1,2-dioxygenase | 1.13.11.1 | Cleaves 3-CC to 2-chloro-cis,cis-muconate | Modified Ortho-cleavage | Ralstonia eutropha NH9 |
| Chloromuconate cycloisomerase | 5.5.1.7 | Converts 2-chloro-cis,cis-muconate to 5-chloromuconolactone | Modified Ortho-cleavage | Rhodococcus opacus 1CP |
| Muconolactone isomerase-related | N/A | Converts 5-chloromuconolactone to cis-dienelactone (dehalogenation) | Modified Ortho-cleavage | Rhodococcus opacus 1CP |
| Dienelactone hydrolase | 3.7.1.- | Hydrolyzes cis-dienelactone to maleylacetate | Modified Ortho-cleavage | Rhodococcus opacus 1CP |
Identification of Novel Degradation Intermediates
Metabolomic studies have been crucial in identifying not only the well-established intermediates of this compound degradation but also novel compounds that shed light on alternative or previously uncharacterized metabolic routes. For instance, research in Aspergillus nidulans identified 3-chlorodienelactone and catechol as intermediates in novel degradation pathways for this compound, alongside the commonly reported 3-chloro-cis,cis-muconate (B1234730) ub.edu. Other studies have noted the potential accumulation of 2-chloromuconates as dead-end products in certain degradation routes ub.edu. The precise identification and characterization of these intermediates are vital for a complete understanding of the degradation process and for assessing the potential toxicity of transient metabolites.
Genetic Engineering and Synthetic Biology Approaches
Genetic engineering and synthetic biology offer powerful strategies to enhance the bioremediation capabilities for this compound by creating more efficient microbial and plant-based systems.
Construction of Engineered Bacteria for Remediation
Synthetic biology enables the reconstruction of complete degradation pathways for this compound in host organisms, such as Escherichia coli. This involves the optimization, synthesis, and assembly of functional genes from various naturally occurring strains to create engineered bacteria capable of complete mineralization of 3-CC and related compounds researchgate.netnih.gov. Proteomic analyses have confirmed that such engineered strains can effectively metabolize chlorocatechols and exhibit reduced sensitivity to the toxic effects of these compounds compared to wild-type strains researchgate.netnih.gov. The general workflow for creating such engineered organisms involves selecting and designing the microorganism, optimizing its metabolic or genetic makeup, and engineering its tolerance to environmental stresses encyclopedia.pubmdpi.com.
Transgenic Expression of Degradative Genes in Plants
Introducing genes responsible for this compound degradation into plants offers a promising avenue for phytoremediation. For example, the cbnA gene, encoding chlorocatechol dioxygenase from Ralstonia eutropha NH9, has been successfully expressed in rice and hybrid poplar plants nih.govresearchgate.nettandfonline.com. Transgenic rice calli and poplar calli expressing this gene demonstrated an efficient conversion of this compound into 2-chloromucote or 2-chloro-cis,cis-muconate nih.govresearchgate.nettandfonline.com. Similarly, the expression of a Plesiomonas-derived chlorocatechol 1,2-dioxygenase (tfdC) gene in Arabidopsis resulted in plants with enhanced tolerance to catechol and improved degradation capabilities nih.gov. These genetically modified plants hold potential for remediating chloroaromatic compounds in contaminated soils and water bodies nih.govtandfonline.com.
Table 2: Transgenic Plant Systems for this compound Degradation
| Introduced Gene | Enzyme Function | Host Plant | Observed Degradation Product(s) | Reference |
| cbnA | Chlorocatechol dioxygenase | Rice (Oryza sativa) | 2-chloromucote | nih.gov |
| cbnA | Chlorocatechol dioxygenase | Hybrid Poplar | 2-chloro-cis,cis-muconate | researchgate.nettandfonline.com |
| tfdC | Chlorocatechol 1,2-dioxygenase | Arabidopsis thaliana | Not explicitly detailed for 3-CC, but enhanced catechol degradation | nih.gov |
In Silico Modeling and Computational Chemistry
In silico modeling and computational chemistry play an increasingly vital role in advancing our understanding of this compound degradation and in designing more effective bioremediation strategies. These computational approaches allow for the prediction of molecular interactions, the optimization of enzymatic activities, and the design of novel degradation pathways.
Computational chemistry techniques, such as molecular docking, can be employed to study the interactions between this compound and its degrading enzymes, helping to elucidate substrate specificity and catalytic mechanisms rsc.org. By analyzing the effects of different substituents on catechol activity, these methods can guide the engineering of enzymes with improved efficiency rsc.org. Furthermore, in silico modeling, including density functional theory (DFT), is utilized in areas such as nanodrug design and simulation, which can be adapted to study the behavior and interactions of environmental pollutants like this compound pharmakonpress.gr. These computational tools are essential for predicting degradation pathways, identifying potential bottlenecks, and designing optimized biological systems for pollutant removal.
Enzyme Mechanism Prediction
Understanding the precise catalytic mechanisms of enzymes involved in this compound degradation is crucial for metabolic engineering and enzyme design. Chlorocatechol 1,2-dioxygenases (CCDs) and chlorocatechol 2,3-dioxygenases are central to the initial ring cleavage of this compound, typically following its formation from chlorinated precursors.
Dioxygenase Mechanisms: These enzymes catalyze the intradiol (ortho) or extradiol (meta) cleavage of the aromatic ring. For instance, catechol 2,3-dioxygenases initiate degradation via meta-cleavage, often involving a conserved active site with metal ligands. Computational studies, including molecular dynamics simulations and site-directed mutagenesis, are employed to predict how specific amino acid residues within the active site influence substrate specificity and catalytic efficiency for compounds like this compound bibliotekanauki.plresearchgate.netnih.govasm.org. For example, variations in residues like phenylalanine (F191) or arginine (R296) in catechol 2,3-dioxygenases have been shown to alter substrate preference and activity bibliotekanauki.pl.
Computational Prediction: Advanced computational tools and databases aid in predicting plausible degradation pathways and enzyme functions by comparing sequences and structures against known catalytic mechanisms. These methods help in identifying potential bottlenecks or novel enzymatic activities that could be exploited for bioremediation researchgate.netasm.orgoup.com.
Bioelectrochemical Systems (BES) for Enhanced Biodegradation
Bioelectrochemical systems (BES) offer a promising avenue for the enhanced biodegradation of recalcitrant compounds like this compound by coupling microbial metabolism with electrochemical processes.
Mechanism of Enhancement: In BES, electroactive microorganisms (EAMs) can transfer electrons extracellularly, facilitating the degradation of pollutants. BES can improve degradation rates and efficiency by providing an electrical potential that can either directly oxidize or reduce intermediates or stimulate microbial activity nih.govresearchgate.netfrontiersin.org. Redox mediators can further influence electron transfer pathways, potentially optimizing the degradation process researchgate.net.
Applications: BES are being explored for their ability to treat various environmental matrices, including wastewater, soil, and waste gases. Their advantages include high efficiency, low cost, and environmental safety, with the potential for energy recovery frontiersin.orgmdpi.com. Research is ongoing to optimize BES configurations, electrode materials, and microbial consortia for the efficient removal of chlorinated aromatic compounds.
Metagenomics and Metaproteomics for Microbial Information
Metagenomic and meteproteomic approaches provide powerful tools to unravel the complex microbial communities and their metabolic capabilities involved in this compound degradation, particularly in contaminated environments.
Metagenomics: This technique allows for the analysis of the entire genetic material present in a microbial community, enabling the identification of genes and pathways responsible for this compound metabolism. Studies have used metagenomics to identify bacterial genera and specific genes associated with the degradation of chlorinated aromatic compounds, such as chlorocatechol dioxygenases researchgate.netbiorxiv.orgplos.orgnih.gov. For example, metagenomic analysis of 3-chloroaniline (B41212) degradation has suggested pathways involving phenol (B47542) monooxygenases or benzoate (B1203000) dioxygenases, identifying genera like Gemmatimonas, OLB8, and Taibaiella as potential contributors biorxiv.orgbiorxiv.org.
Metaproteomics: By analyzing the proteins expressed by microbial communities, meteproteomics offers direct insights into active metabolic functions. This approach can identify key enzymes and metabolic pathways involved in this compound transformation, complementing genomic data. Studies have utilized meteproteomics to understand microbial metabolic activities in bioremediation contexts, identifying dominant community members and their specific roles researchgate.netmdpi.com.
Scale-up of Bioreactor Systems for Practical Applications
Translating laboratory-scale findings on this compound biodegradation to industrial applications requires effective bioreactor design and scale-up strategies.
Activated Sludge Systems: Activated sludge bioreactors are widely used for wastewater treatment and can be adapted for the degradation of chlorinated phenolic compounds. These systems rely on suspended microbial flocs to metabolize organic pollutants sevenseaswater.comsswm.info. Research has shown that activated sludge processes can achieve significant reductions in chlorinated phenolic compounds researchgate.net.
Scale-up Challenges and Strategies: Scaling up bioreactors from laboratory bench-scale to pilot or industrial scale involves optimizing parameters such as oxygen transfer rates (kLa), mixing, and nutrient supply. Digital scaling tools and computational modeling can aid in predicting process parameters and reducing experimental trials, thereby minimizing costs and risks fermentorchina.combiopharminternational.comcytivalifesciences.com. Strategies like bioaugmentation with specialized microbial strains and immobilization techniques (e.g., encapsulation in agar) are being investigated to maintain the activity and survival of degradative inoculants in complex bioreactor environments nih.gov. The design of robust bioreactor systems, potentially incorporating features like membrane filtration (MBR) or advanced aeration, is essential for efficient and sustainable treatment of this compound-contaminated effluents sevenseaswater.commakwater.com.au.
Q & A
Q. What are the most sensitive methods for detecting 3-chlorocatechol in environmental or biological samples?
A clc operon/reporter gene system in Pseudomonas putida enables highly selective detection. The regulatory protein ClcR activates β-galactosidase expression upon exposure to chlorocatechols, with chemiluminescence measured using a 1,2-dioxetane substrate. Detection limits reach 8 × 10⁻¹⁰ M for this compound (2-hour induction) and 6 × 10⁻⁸ M with a 5-minute induction, unaffected by 4-chlorocatechol interference .
Q. How is this compound synthesized for laboratory use?
this compound is synthesized via chlorination of catechol using the method described by Willstätter and Müller. This procedure prioritizes purity, critical for enzymatic studies, as impurities can interfere with substrate specificity assays .
Q. How does this compound inhibit catechol-degrading enzymes?
this compound acts as a suicide inactivator of catechol 2,3-dioxygenase (C23O), with inactivation requiring oxygen. Kinetic studies show Ki = 23 µM and inactivation rate (k2) = 1.62 × 10⁻³ sec⁻¹. Inhibition involves irreversible binding, likely forming 5-chloroformyl-2-hydroxypenta-2,4-dienoic acid as a byproduct. Competitive inhibition assays using 2,3-dihydroxybiphenyl confirm mixed-type inhibition .
Advanced Research Questions
Q. What role does this compound play in aromatic compound degradation pathways?
In Pseudomonas putida GJ31, this compound undergoes meta-cleavage via a specialized C23O (CbzE), producing 2-hydroxy-cis,cis-muconic acid. This pathway avoids rapid enzyme inactivation, enabling simultaneous degradation of chlorobenzene and toluene. Gene clusters like cbzE (plasmid-localized) and tfd operons highlight evolutionary adaptations for chlorinated substrates .
Q. What structural features explain enzyme specificity for this compound?
Crystal structures of this compound 1,2-dioxygenase from Rhodococcus opacus 1CP reveal a non-heme Fe(III) active site. The enzyme forms eight subunits (four dimers) with conformational flexibility in co-crystallized molecules, likely influencing substrate binding. Homology modeling shows the C-terminal region determines resistance to inactivation in hybrid enzymes .
Q. How do researchers resolve contradictions in enzyme activity data across studies?
Discrepancies in substrate specificity (e.g., TfdD(II) inability to convert 2-chloro-cis,cis-muconate) arise from subtle differences in enzyme isoforms and assay conditions. For example:
Q. What mechanisms underlie oxygen-dependent suicide inactivation of dioxygenases by this compound?
Inactivation involves radical intermediates: superoxide (O₂⁻) and hydroxyl radicals (·OH) generated during catalytic turnover. Studies show reduced inactivation rates with superoxide dismutase (SOD) or catalase, confirming oxidative damage. Transient acyl chloride formation during this compound cleavage covalently modifies the active site, though no permanent enzyme adducts are detected .
Q. Can enzyme engineering improve this compound conversion efficiency?
Hybrid enzymes combining CbzE (from P. putida GJ31) and TdnC (from P. putida UCC2) demonstrate that the C-terminal domain governs substrate specificity and inactivation resistance. Directed evolution targeting Fe(II) coordination or substrate-binding pockets could enhance stability .
Methodological Considerations
- Kinetic Assays : Use UV-Vis spectroscopy (λ = 375–434 nm) with extinction coefficients tailored to cleavage products (e.g., ε = 36,000 cm⁻¹ M⁻¹ for catechol) .
- Enzyme Reactivation : Inactivated C23O can be partially restored using Fe(II) + reducing agents (e.g., 2-mercaptoethanol) .
- Data Interpretation : Account for enzyme isoforms (e.g., tfdD vs. clc operon) and plasmid-localized vs. chromosomal genes in metabolic studies .
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